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Abstract

(S,S)-CPI-1612 is a potent, selective, and orally bioavailable small molecule inhibitor of the
histone acetyltransferases (HATs) p300 (EP300) and CREB-binding protein (CBP). These
enzymes are critical epigenetic regulators that catalyze the acetylation of histone and non-
histone proteins, playing a central role in gene transcription and cellular function. Dysregulation
of p300/CBP activity is implicated in various diseases, including cancer. This technical guide
provides an in-depth overview of (S,S)-CPI-1612, its mechanism of action, and its role in
modulating the epigenetic landscape. We present a compilation of quantitative data from
biochemical and cellular assays, detailed experimental protocols, and visualizations of the
relevant signaling pathways and experimental workflows.

Introduction to (S,S)-CPI-1612 and its Target

(S,S)-CPI-1612 is a novel aminopyridine-based compound that acts as a competitive inhibitor
of Acetyl-Coenzyme A (Ac-CoA) for the catalytic HAT domain of p300 and CBP.[1][2] By
blocking the acetyltransferase activity of these enzymes, CPI-1612 prevents the transfer of
acetyl groups to lysine residues on histone tails (e.g., H3K18 and H3K27) and other protein
substrates.[1][3][4] This leads to a reduction in histone acetylation at specific genomic loci,
altering chromatin structure and modulating gene expression. The inhibition of p300/CBP has
shown therapeutic potential in various cancer models, including mantle cell lymphoma and
estrogen receptor-positive (ER+) breast cancer.[5][6]
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Mechanism of Action

The primary mechanism of action of (S,S)-CPI-1612 is the competitive inhibition of the histone

acetyltransferase activity of p300 and CBP.
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Mechanism of p300/CBP Inhibition by (S,S)-CPI-1612

Quantitative Data

The following tables summarize the key quantitative data for (S,S)-CPI-1612 from various in

vitro and in vivo studies.

Target Enzyme Assay Type IC50 (nM) Reference(s)
EP300 (HAT domain) SPA 8.1 [3][4]
Full-length EP300 <0.5 [41[7]

Full-length CBP 2.9 [4][7]

Table 2: Cellular Activity of (S,S)-CPI-1612
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Cell Line Assay Type Parameter Value (nM) Reference(s)
JEKO-1 Cell Proliferation GI50 <7.9 [3]
Histone H3K18Ac MSD
JEKO-1 _ 14 [3]
Acetylation EC50
MCF7 Cell Viability GI50 <100 [8]
T47D Cell Viability GI50 <100 [8]
ZR751 Cell Viability GI50 <100 [8]

Table 3: In Vivo Efficacy of (S,S)-CPI-1612 in a JEKO-1
Xenaograft Model

. Tumor Growth
Animal Model Treatment o Reference(s)
Inhibition (TGI)

C57B6 mice with

0.5 mg/kg PO BID 67% 113104
JEKO-1 cells 9’kg 0 [1][3][4]

Table 4: Pharmacokinetic Parameters of (S,S)-CPI-1612

in Mice

Parameter Value Conditions Reference(s)
Clearance 3.8 L/h/kg 1 mg/kg IV [1]
Volume of Distribution

2.0 L/kg 1 mg/kg IV [1]
(Vss)
Half-life (T1/2) 0.98 h 1 mg/kg IV [1]
Oral Bioavailability

79% 5 mg/kg PO [1]
(F%)
Brain-to-Plasma Ratio  0.35 Single oral dose [4]

Experimental Protocols
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Detailed methodologies for key experiments involving (S,S)-CPI-1612 are provided below.

EP300/CBP Histone Acetyltransferase (HAT) Scintillation
Proximity Assay (SPA)

This biochemical assay quantifies the acetyltransferase activity of p300/CBP and the inhibitory
effect of compounds like CPI-1612.

Assay Components

Histone Peptide =
G3OOICBP Enzyme) (Biotinylated) [3H]-Acetyl-CoA 6
Incubation
(e.g., 1 hour)

Add Streptavidin-coated
SPA beads
Scintillation Counting

Click to download full resolution via product page

EP300/CBP HAT SPA Workflow

Methodology:

o Reaction Mixture: The assay is typically performed in a 96- or 384-well plate. Each well
contains the p300 or CBP enzyme, a biotinylated histone peptide substrate, and [3H]-labeled
Acetyl-CoA in an appropriate assay buffer.

e Inhibitor Addition: (S,S)-CPI-1612 or other test compounds are added to the wells at various

concentrations.
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 Incubation: The reaction is incubated for a defined period (e.g., 60 minutes) to allow for the
enzymatic transfer of the radiolabeled acetyl group to the histone substrate.[1]

o Detection: Streptavidin-coated scintillation proximity assay (SPA) beads are added to the
wells. These beads bind to the biotinylated histone peptides. When a radiolabeled acetyl
group has been incorporated into the peptide, the proximity of the tritium to the scintillant in
the bead results in the emission of light, which is measured by a scintillation counter.

o Data Analysis: The amount of light emitted is proportional to the enzyme activity. The IC50
value for the inhibitor is calculated by plotting the percentage of inhibition against the
inhibitor concentration.

Cellular Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP,
which is an indicator of metabolically active cells.

Methodology:

¢ Cell Plating: Cells (e.g., JEKO-1, MCF7) are seeded in opaque-walled 96-well plates and
allowed to adhere or stabilize.

o Compound Treatment: Cells are treated with increasing concentrations of (S,S)-CPI-1612 for
a specified duration (e.g., 72 hours for JEKO-1, 4 days for MCF7).[1][9]

o Reagent Addition: An equal volume of CellTiter-Glo® reagent is added to each well. The
plate is then mixed on an orbital shaker for approximately 2 minutes to induce cell lysis.

e Incubation: The plate is incubated at room temperature for about 10 minutes to stabilize the
luminescent signal.

e Luminescence Measurement: The luminescence is measured using a plate reader. The
luminescent signal is proportional to the amount of ATP present and, therefore, to the
number of viable cells.

» Data Analysis: The GI50 (concentration for 50% growth inhibition) is calculated from the
dose-response curve.
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In Vivo Xenograft Studies

These studies assess the anti-tumor efficacy of (S,S)-CPI-1612 in an animal model.

Methodology for JEKO-1 Mantle Cell Lymphoma Xenograft Model:

Cell Implantation: JEKO-1 cells are implanted subcutaneously into the flank of
immunocompromised mice (e.g., C57B6).[1]

Tumor Growth: Tumors are allowed to grow to a palpable size.

Treatment: Mice are randomized into treatment and vehicle control groups. (S,S)-CPI-1612
is administered orally, typically twice daily (BID), at a specified dose (e.g., 0.5 mg/kg).[1]

Monitoring: Tumor volume and body weight are measured regularly throughout the study.

Endpoint Analysis: At the end of the study, tumors and tissues can be harvested for
pharmacodynamic analysis (e.g., measurement of H3K18Ac and H3K27Ac levels).

Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the tumor volumes
in the treated group to the vehicle control group.

Methodology for MCF7 ER+ Breast Cancer Xenograft Model:

Cell Implantation: MCF7 cells are implanted subcutaneously into the flank of female
immunodeficient mice (e.g., Balb/c nude).[9] Estrogen supplementation is required for MCF7
tumor growth.

Tumor Growth and Treatment: Similar to the JEKO-1 model, once tumors are established,
mice are treated with (S,S)-CPI-1612 or vehicle.

Pharmacodynamic Analysis: Peripheral blood mononuclear cells (PBMCs) can be isolated
from blood samples to assess target engagement by measuring H3K27ac levels via flow
cytometry or other methods.[9]

Analysis of Histone Acetylation

Meso Scale Discovery (MSD) Assay for H3K18Ac:
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This is a sensitive immunoassay for the quantitative measurement of histone H3 acetylated at
lysine 18.

Methodology:

e Cell Lysis: Cells treated with (S,S)-CPI-1612 are lysed to extract nuclear proteins.

o Assay Plate: The lysate is added to a multi-well plate pre-coated with a capture antibody
specific for total histone H3.

o Detection: A detection antibody specific for H3K18ac, labeled with an
electrochemiluminescent reporter, is added.

o Measurement: Upon electrical stimulation, the reporter emits light, which is measured by an
MSD instrument. The intensity of the light is proportional to the amount of H3K18ac.

o Data Analysis: The EC50 value is determined from the dose-response curve of CPI-1612
concentration versus H3K18ac levels.

In Vivo H3K27Ac Reduction in PBMCs:

This method assesses the pharmacodynamic effect of CPI-1612 in vivo.

Methodology:

» Blood Collection: Blood samples are collected from mice at various time points after oral
administration of CPI-1612.

o PBMC Isolation: PBMCs are isolated from the blood using density gradient centrifugation.

e Analysis: The levels of H3K27ac in the PBMCs are quantified, for example, by flow cytometry

or western blotting, to determine the extent and duration of target engagement.[1]

Signaling Pathways and Logical Relationships

The following diagram illustrates the central role of p300/CBP in histone acetylation and gene
transcription, and how this is inhibited by (S,S)-CPI-1612.
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Epigenetic Regulation by p300/CBP Effect of (S,S)-CPI-1612
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Histones

p300/CBP Signaling and Inhibition by (S,S)-CPI-1612

Conclusion

(S,S)-CPI-1612 is a valuable research tool and a potential therapeutic agent that targets the
epigenetic regulatory enzymes p300 and CBP. Its high potency, selectivity, and oral
bioavailability make it a promising candidate for further investigation in cancer and other
diseases driven by aberrant histone acetylation. This technical guide provides a comprehensive
resource for researchers and drug developers working with (S,S)-CPI-1612, offering key data
and detailed methodologies to facilitate further studies into its role in epigenetic regulation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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